molecular formula C12H15NO2 B12001727 Benzamide, 4-allyloxy-3,5-dimethyl- CAS No. 7192-65-6

Benzamide, 4-allyloxy-3,5-dimethyl-

Cat. No.: B12001727
CAS No.: 7192-65-6
M. Wt: 205.25 g/mol
InChI Key: DHWBEZQYPSVZGA-UHFFFAOYSA-N
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Description

Benzamide, 4-allyloxy-3,5-dimethyl- is an organic compound with the molecular formula C12H15NO2. It is a derivative of benzamide, characterized by the presence of allyloxy and dimethyl groups on the benzene ring.

Preparation Methods

The synthesis of benzamide derivatives, including Benzamide, 4-allyloxy-3,5-dimethyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Benzamide, 4-allyloxy-3,5-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-3,5-dimethyl- involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The dimethyl groups on the benzene ring may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Benzamide, 4-allyloxy-3,5-dimethyl- can be compared with other benzamide derivatives, such as:

The uniqueness of Benzamide, 4-allyloxy-3,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7192-65-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,5-dimethyl-4-prop-2-enoxybenzamide

InChI

InChI=1S/C12H15NO2/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H2,13,14)

InChI Key

DHWBEZQYPSVZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C)C(=O)N

Origin of Product

United States

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